molecular formula C9H12ClNO B2889561 (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride CAS No. 1266549-30-7

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride

Cat. No.: B2889561
CAS No.: 1266549-30-7
M. Wt: 185.65
InChI Key: SETOMUXBRSPONI-OZZZDHQUSA-N
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Description

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-amino-2-indanone in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indanes, indanones, and fully reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride: The enantiomer of the compound, with similar but distinct biological activities.

    Pseudoephedrine hydrochloride: A structurally related compound with sympathomimetic properties, used as a decongestant.

    Ephedrine hydrochloride: Another related compound with stimulant and bronchodilator effects.

Uniqueness

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable tool in asymmetric synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-7-4-2-1-3-6(7)5-8(9)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETOMUXBRSPONI-OZZZDHQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266549-30-7
Record name (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride
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